molecular formula C14H20N2O3S B11116300 1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine

Cat. No.: B11116300
M. Wt: 296.39 g/mol
InChI Key: KTXBGGNNHNRTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzenesulfonyl group and a prop-2-en-1-yl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzenesulfonyl chloride and prop-2-en-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the purification steps are streamlined to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-METHOXYBENZENESULFONYL)-4-(METHYL)PIPERAZINE
  • 1-(3-METHOXYBENZENESULFONYL)-4-(ETHYL)PIPERAZINE
  • 1-(3-METHOXYBENZENESULFONYL)-4-(BUTYL)PIPERAZINE

Uniqueness

1-(3-METHOXYBENZENESULFONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-prop-2-enylpiperazine

InChI

InChI=1S/C14H20N2O3S/c1-3-7-15-8-10-16(11-9-15)20(17,18)14-6-4-5-13(12-14)19-2/h3-6,12H,1,7-11H2,2H3

InChI Key

KTXBGGNNHNRTLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC=C

Origin of Product

United States

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